molecular formula C7H5N<br>C6H5(CN)<br>C7H5N B105546 Benzonitrile CAS No. 100-47-0

Benzonitrile

Cat. No.: B105546
CAS No.: 100-47-0
M. Wt: 103.12 g/mol
InChI Key: JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Description

Benzonitrile, also known as phenyl cyanide, is an aromatic organic compound with the chemical formula C₆H₅CN. It is a colorless liquid with a faint almond-like odor. This compound is primarily used as a precursor to various chemicals and materials, including resins, pharmaceuticals, and dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Ammoxidation Process: As mentioned, the ammoxidation of toluene is the primary industrial method for producing this compound.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Amines in the presence of suitable catalysts.

Major Products:

    Benzoic Acid: Formed from hydrolysis.

    Benzylamine: Formed from reduction.

    N-Substituted Benzamides: Formed from substitution reactions.

Scientific Research Applications

Chemical Synthesis

1.1 Pharmaceutical Applications

Benzonitrile serves as an important building block in the pharmaceutical industry. It is utilized in the synthesis of various drug compounds, particularly in the development of antitumor agents. For instance, certain this compound derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines, making them candidates for antineoplastic drug development .

Table 1: Examples of Pharmaceuticals Derived from this compound

Compound NameApplicationReference
BuspironeAnxiolytic
Antitumor agentsCancer treatment
HIV-1 Reverse Transcriptase InhibitorsAntiviral

1.2 Agrochemical Applications

In agriculture, this compound is used in the formulation of pesticides. Compounds such as bromoxynil and chloroxynil, which are derived from this compound, have shown high toxicity against various pests while being less harmful to crops . This selective toxicity makes this compound derivatives valuable in integrated pest management strategies.

Industrial Applications

2.1 Solvent Properties

This compound is widely employed as a solvent in the manufacturing of paints, coatings, adhesives, and sealants due to its excellent solvency properties and ability to dissolve a wide range of organic compounds . Its use enhances the performance characteristics of these materials, making them more durable and effective.

Table 2: Industrial Uses of this compound

IndustryApplicationKey Benefits
Paints and CoatingsSolventImproves adhesion and durability
AdhesivesSolventEnhances bonding strength
ConstructionSealantsProvides weather resistance

Research Insights

3.1 Toxicological Studies

Research has indicated that while this compound has beneficial applications, it also poses health risks upon exposure. Studies have shown that it can irritate skin and mucous membranes, necessitating careful handling in industrial settings . Understanding its toxicological profile is crucial for ensuring safe usage.

3.2 Environmental Impact

The increasing focus on sustainable practices has led to innovations in the production processes of this compound. Green chemistry techniques are being developed to minimize waste and reduce environmental impact during its synthesis . This aligns with global trends towards eco-friendly manufacturing practices.

Case Studies

4.1 Case Study: Development of Antitumor Drugs

A recent study highlighted the application of this compound derivatives in developing new antitumor drugs. Researchers synthesized various compounds based on this compound and evaluated their cytotoxicity against cancer cell lines. The findings indicated that specific modifications to the this compound structure enhanced their effectiveness as antitumor agents .

4.2 Case Study: Industrial Solvent Applications

In an industrial setting, a manufacturer utilized this compound as a solvent for producing high-performance coatings. The application resulted in improved product durability and resistance to environmental factors, showcasing its effectiveness as a solvent in advanced material formulations .

Mechanism of Action

Benzonitrile acts as a versatile intermediate in various chemical reactions due to its electrophilic nature. The nitrile group (-C≡N) in this compound is highly reactive and can participate in numerous chemical transformations. It forms coordination complexes with transition metals, which are useful synthetic intermediates .

Comparison with Similar Compounds

    Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.

    Propionitrile (C₂H₅CN): Another nitrile compound with similar applications in organic synthesis.

Uniqueness of Benzonitrile:

Biological Activity

Benzonitrile, a simple aromatic nitrile, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological effects of this compound and its derivatives, highlighting significant findings from recent studies, including case studies, synthesis evaluations, and toxicity assessments.

Overview of this compound

This compound (C₆H₅CN) consists of a phenyl group attached to a nitrile group. It is primarily used as a solvent and an intermediate in organic synthesis. Its biological activity has been investigated in relation to various diseases, including viral infections and bacterial pathogens.

Antiviral Activity

Recent studies have identified this compound derivatives as potential antiviral agents. A notable example is the compound L0909, which demonstrated significant inhibition of Hepatitis C Virus (HCV) replication. The structure-activity relationship (SAR) study indicated that L0909 operates by blocking HCV entry into cells, with an effective concentration (EC50) of 0.022 μM and a selectivity index (SI) greater than 600 . This compound also shows promise in overcoming resistance in clinical HCV variants.

Antibacterial Activity

This compound has also shown broad-spectrum antibacterial properties. A specific derivative, IITR00210, was evaluated for its efficacy against enteric pathogens. It induced cell envelope stress in bacteria, disrupting the proton motive force (PMF), leading to cell death. This compound exhibited potent intracellular activity and demonstrated safety in both in vitro and in vivo models . The lack of stable resistance development further enhances its therapeutic potential.

Toxicological Assessments

Toxicological studies on this compound reveal varying effects depending on the exposure route and dosage. In repeated dose toxicity studies conducted on rats and mice, adverse effects were primarily observed in the liver and kidneys at higher doses (≥75 mg/kg body weight/day). The no observed adverse effect level (NOAEL) was determined to be 37.5 mg/kg for male rats and 75 mg/kg for female rats . Skin irritation studies indicated that this compound is a slight irritant when applied occlusively to intact or abraded skin in rabbits .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives has been explored to enhance their biological activities. For instance, biphenyl-triazole-benzonitrile derivatives were synthesized and evaluated for their inhibitory effects on the PD-1/PD-L1 signaling pathway. One compound exhibited an IC50 value of 8.52 μM, suggesting potential for cancer immunotherapy applications .

Case Studies

  • HCV Inhibition : The compound L0909 was identified through high-throughput screening as a potent HCV inhibitor with low toxicity profiles, making it suitable for further development as an antiviral therapy.
  • Antibacterial Efficacy : IITR00210 was successfully tested against enteric pathogens in murine models of shigellosis, demonstrating its therapeutic efficacy without significant side effects.
  • Toxicity Profiles : Long-term studies indicated that while this compound can cause renal and hepatic toxicity at high doses, it does not pose serious health risks at lower concentrations.

Summary Table of Biological Activities

Activity Compound Target Effect EC50/IC50 Value
AntiviralL0909HCVBlocks viral entry0.022 μM
AntibacterialIITR00210Enteric pathogensInduces cell envelope stressNot specified
Skin IrritationThis compoundRabbit skinSlight irritantNot specified
ToxicityThis compoundRats/MiceKidney and liver effectsNOAEL: 37.5/75 mg/kg

Q & A

Basic Research Questions

Q. How can the dipole moment of benzonitrile be experimentally determined, and how does it influence its solvent properties?

this compound's dipole moment (~4.01–4.18 D) can be measured via Stark effect spectroscopy or computational methods (e.g., density functional theory). Its large dipole moment enhances polarity, making it a strong co-solvent in mixed-solvent systems. Experimental validation includes comparing simulated dielectric constants with bulk liquid properties using molecular dynamics (MD) simulations .

Q. What spectroscopic methods are suitable for characterizing this compound’s vibrational and rotational states?

Ground-state rotational transitions are analyzed using millimeter-wave spectroscopy (103–350 GHz), which resolves hyperfine splitting for interstellar detection . Vibrational modes are studied via Raman spectroscopy, laser-induced fluorescence (LIF), and cryogenic infrared pre-dissociation (IRPD) to distinguish between neutral and ionized species .

Q. How do thermodynamic properties (e.g., phase transitions) of this compound vary with temperature and pressure?

Phase diagrams and desublimation curves are determined experimentally using differential scanning calorimetry (DSC) and high-pressure viscometry. For example, viscosity fluctuations near 313 K correlate with conformational changes (e.g., benzene ring stacking), validated by MD simulations . Thermodynamic data (enthalpy, entropy) are compiled in NIST reports, with critical points derived from vapor-liquid equilibrium studies .

Advanced Research Questions

Q. What mechanisms explain the sequential dissociation of ionized this compound under electron impact?

Dissociative ionization pathways (e.g., C6H4⁺ → C4H2⁺ + C2H2) are mapped using tandem mass spectrometry (MS/MS/MS) and potential energy surface (PES) calculations. Key steps include:

  • Fragmentation channels : Identified via breakdown curves at 15–20 eV electron impact energies .
  • Neutral C2H2 production : First experimentally observed in this compound dissociation, supported by DFT calculations .
  • Isomerization barriers : Distonic radical cations (e.g., dehydrobenzonitrilium) are stabilized by energy barriers >45 kJ/mol, preventing isomerization to this compound radical cations .

Q. How do this compound’s adsorption properties vary on metal vs. non-metal surfaces?

Adsorption on Ag, Ni, Pd, and Fe-doped carbon surfaces is studied via:

  • Binding site analysis : Three distinct sites (cyano group, benzene ring, hybrid) are probed using scanning tunneling microscopy (STM) and DFT .
  • Surface energy calculations : Free energy of solvation and orientation at liquid interfaces are modeled using MD simulations with polarizable force fields .

Q. What role does this compound play in astrochemistry, and how are its interstellar signatures detected?

this compound’s detection in TMC-1 (Taurus Molecular Cloud) relies on:

  • Rotational spectroscopy : Nine hyperfine-resolved transitions below 50 GHz and mm-wave spectra (103–350 GHz) .
  • Composite averaging : Enhances sensitivity for low-abundance species in dense molecular clouds .
  • Vibrational fingerprints : IRPD spectra guide JWST observations to identify fragment ions (e.g., C4H2⁺) in space .

Q. Data Contradictions and Resolution

Q. Why do experimental and simulated viscosity profiles of this compound show discrepancies near 313 K?

MD simulations reveal that viscosity fluctuations arise from temperature-dependent benzene ring stacking, which transiently alters molecular mobility. Experimental validation requires coupling viscometry with in-situ X-ray scattering to observe conformational changes .

Q. How reliable are AEGL-3 values for this compound toxicity given sparse animal data?

AEGL-3 (lethality) values are extrapolated from murine studies with a safety factor of 3, but human data gaps persist. Mitigation involves cross-validating with in vitro neurotoxicity assays (e.g., SH-SY5Y cell models) and QSAR predictions .

Q. Methodological Tables

Table 1. Key Fragmentation Pathways of this compound

Fragment Ion (m/z)PathwayAppearance Energy (eV)Method of DetectionReference
50 (C4H2⁺)C6H4⁺ → C4H2⁺ + C2H212.54MS/MS, IRPD
77 (C6H5⁺)Parent ion dissociation9.73 (IE)Electron impact spectroscopy

Table 2. Thermodynamic Properties of this compound

PropertyValue (298 K)MethodReference
Dipole moment4.18 DStark spectroscopy
Vapor pressure0.33 kPaDesublimation equilibrium
Enthalpy of vaporization45.2 kJ/molCalorimetry

Properties

IUPAC Name

benzonitrile
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InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H
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InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C#N
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Molecular Formula

C7H5N, Array
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Related CAS

26809-03-0
Record name Benzonitrile, homopolymer
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DSSTOX Substance ID

DTXSID7021491
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Molecular Weight

103.12 g/mol
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Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161 °F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals., Colorless oil with almond odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

375.3 °F at 760 mmHg (NTP, 1992), 190.7 °C at 760 mm Hg, BP: 123.5 °C at 100 mm Hg; 69.2 °C at 10 mm Hg; 28.2 °C at 1 mm Hg, 190.7 °C
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Flash Point

161 °F (NTP, 1992), 167 °F, 70 °C (158 def F) (Closed cup), 75 °C c.c.
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Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Miscible with common organic solvents, Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride, Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)
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Density

1.01 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0093 g/cu cm at 15 °C, Relative density (water = 1): 1.0
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Vapor Density

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Vapor specific gravity: 3.6, Relative vapor density (air = 1): 3.6
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Vapor Pressure

1 mmHg at 82.8 °F ; 5 mmHg at 131.5 °F; 10 mmHg at 156.6 °F (NTP, 1992), 0.76 [mmHg], 0.768 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 102
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Color/Form

Liquid, Colorless oil

CAS No.

100-47-0
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Melting Point

9 °F (NTP, 1992), -12.82 °C, -12.8 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzonitrile
Benzonitrile
Benzonitrile
Benzonitrile
Benzonitrile
Benzonitrile

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